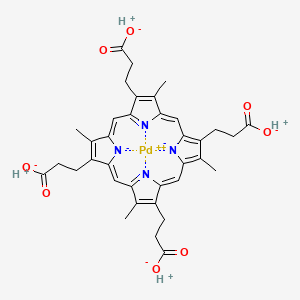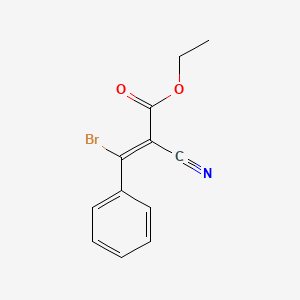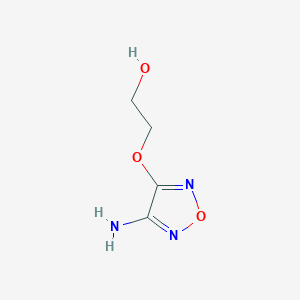
4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the preparation of 5-methylpyrazine-2-carboxylic acid can be achieved by oxidizing 2,5-dimethylpyrazine in the presence of a catalyst such as gamma-Al2O3 and metallic oxides of Mn, V, Ti, and Sr at temperatures between 150-350°C .
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow processes to ensure high yield and purity. The use of fixed bed reactors and controlled oxidation conditions can facilitate the large-scale synthesis of the compound with minimal environmental impact .
化学反応の分析
Types of Reactions
4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism by which 4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can include signal transduction cascades and metabolic pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic molecules with imidazole and pyrazine rings, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
What sets 4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid apart is its specific substitution pattern, which can confer unique electronic and steric properties. This makes it particularly valuable in the design of selective inhibitors and specialized materials .
特性
分子式 |
C10H10N4O2 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
5-methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N4O2/c1-5-3-12-7(4-11-5)9-13-6(2)8(14-9)10(15)16/h3-4H,1-2H3,(H,13,14)(H,15,16) |
InChIキー |
VIRPRSNRWDOTBW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=N1)C2=NC(=C(N2)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13111932.png)

![3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13111959.png)



![(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B13111979.png)


![Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13111993.png)



![1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13112018.png)
